molecular formula C16H13BrClFN2O2S B4234185 N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B4234185
M. Wt: 431.7 g/mol
InChI Key: VVRQGMQQVJIGFN-UHFFFAOYSA-N
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Description

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including bromine, fluorine, chlorine, and ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the amine intermediate: The starting material, 4-bromo-2-fluoroaniline, is reacted with carbon disulfide to form the corresponding thiourea derivative.

    Coupling reaction: The thiourea derivative is then coupled with 3-chloro-4-ethoxybenzoyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The presence of halogens (bromine, fluorine, and chlorine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares similar structural features but lacks the ethoxy and chloro groups.

    N-(4-fluorophenyl)-3-bromo-benzamide: Similar to the previous compound but with the bromine atom in a different position.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring and different substituents, leading to different chemical properties and applications.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClFN2O2S/c1-2-23-14-6-3-9(7-11(14)18)15(22)21-16(24)20-13-5-4-10(17)8-12(13)19/h3-8H,2H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRQGMQQVJIGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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